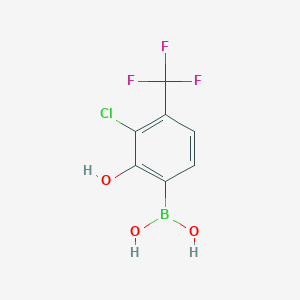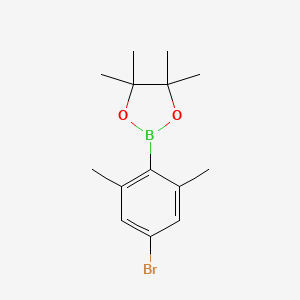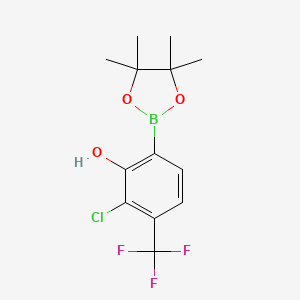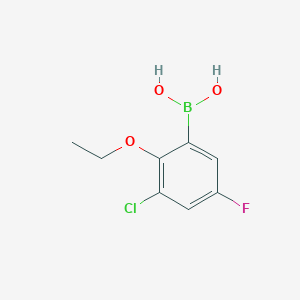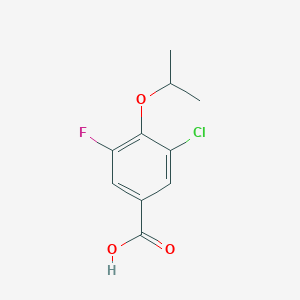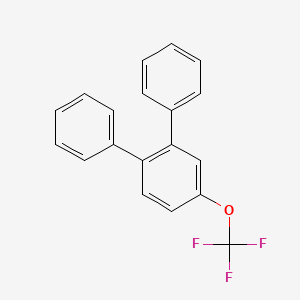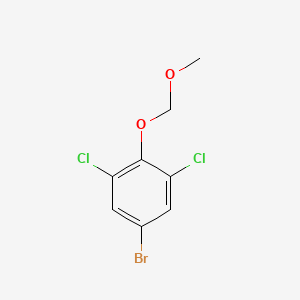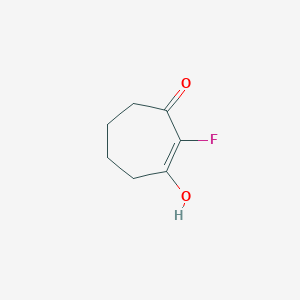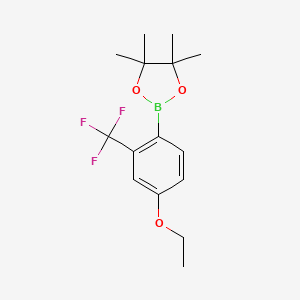
4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a commonly applied transition metal catalyzed carbon–carbon bond forming reaction . These reagents are generally stable, readily prepared, and environmentally benign .
Synthesis Analysis
The synthesis of organoboron reagents like “this compound” often involves the use of a variety of methods tailored for specific SM coupling conditions . Protodeboronation, a process that has not been well developed, is one such method that has been reported for the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H16BF3O3 .Chemical Reactions Analysis
Organoboron reagents are involved in a variety of chemical reactions. For instance, they are used in the Suzuki–Miyaura (SM) coupling reaction, which involves the formation of carbon–carbon bonds . Additionally, a catalytic protodeboronation of alkyl boronic esters has been reported, which utilizes a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of organoboron reagents like “this compound” are tailored for application under specific SM coupling conditions . The molecular weight of “this compound” is 272.07 .Scientific Research Applications
4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester has been widely used in a variety of scientific research applications. It has been used in the synthesis of small molecules, bioconjugates, and peptides. Additionally, it has been used in the development of new drugs and diagnostics. It has also been used in the development of chemical probes for the study of protein-protein interactions, and it has been used to facilitate the selective labeling of proteins.
Mechanism of Action
Target of Action
The primary target of 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
They are easy to purify and often commercially available, making them attractive for chemical transformations .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which our compound belongs, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Advantages and Limitations for Lab Experiments
4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be toxic if not handled properly. Additionally, it is not water soluble, so it must be used in an appropriate solvent.
Future Directions
There are several potential future directions for the use of 4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester. One potential direction is the development of new drugs and diagnostics, as this compound can be used as a linker to attach a drug or diagnostic to a target molecule. Additionally, this compound could be used to develop chemical probes for the study of protein-protein interactions, as it can be used as a linker to attach a probe molecule to a target protein. Finally, this compound could be used to develop new small molecules, bioconjugates, and peptides, as it can be used as a coupling reagent to link two molecules together.
Synthesis Methods
4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-ethoxy-2-(trifluoromethyl)phenol with boronic acid pinacol ester, which yields the desired product. The second step involves the deprotection of the pinacol ester group, which is typically achieved by treatment with aqueous acid. The third step is the removal of the 4-ethoxy group, which is typically achieved by treatment with a strong base such as sodium hydride.
Safety and Hazards
While specific safety and hazard information for “4-Ethoxy-2-(trifluoromethyl)phenylboronic acid pinacol ester” was not found, it is generally recommended to avoid breathing mist, gas, or vapors of such compounds, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
2-[4-ethoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BF3O3/c1-6-20-10-7-8-12(11(9-10)15(17,18)19)16-21-13(2,3)14(4,5)22-16/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMLUNBGNWVRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



